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PBPK Model Structure and Workflow

The following diagram illustrates the structure of the whole-body PBPK model for alvespimycin in mice,

which forms the basis for interspecies extrapolation [1].
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Alvespimycin PBPK Model Structure
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This PBPK model employs a permeability-limited structure and incorporates saturable tissue binding to

characterize the time course of alvespimycin disposition [1]. Elimination pathways include renal excretion,

biliary clearance, and an additional pathway to account for the full clearance not explained by the first two

[1].

Critical PBPK and Pharmacological Parameters
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Table 1: Key Parameters for PBPK Model Implementation

This table consolidates the physiological, drug-specific, and clinical parameters essential for building and

scaling the alvespimycin PBPK model [1] [2].

Parameter Type
Specific
Parameter

Value (Species) Description / Significance

Physiological
(Model Structure)

Tissues Included Liver, Kidney, Heart,

Lung, Brain, Spleen, Rest
of Body [1]

Permeability-limited model

structure with saturable tissue
binding [1].

Blood Flows Species-specific values Connects tissue compartments;
critical for interspecies

extrapolation [1].

Drug-Specific
Parameters

Renal Clearance

(CL~urine~)

10.6-14.8% of dose

(Mice) [1]

Percentage of IV dose excreted

unchanged in urine over 24
hours.

Biliary Clearance
(CL~bile~)

~2.32% of dose (Rat,
assumed for Mouse) [1]

Percentage of IV dose excreted
in bile over 24 hours.

Additional
Clearance

(CL~Re~)

Incorporated in model [1] Accounts for unmeasured
elimination pathways.

Protein Binding Minimal [2] Justifies high fraction of

unbound drug in the model.

Clinical PK
Parameters

Volume of

Distribution
(V~d~)

385 L (Human, at 80

mg/m²) [2]

Large V~d~ suggests extensive

tissue distribution.

Clearance (CL) 18.9 L/hr (Human, at 80
mg/m²) [2]

Mean total systemic clearance.

Half-Life (t~½~) Median 18.2 hr (Range:
9.9-54.1 hr) [2]

Variable terminal half-life in
humans.
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Parameter Type
Specific
Parameter

Value (Species) Description / Significance

C~max~ at 80

mg/m²

2680 nmol/L [2] Peak plasma concentration at

the recommended phase II
dose.

Table 2: Clinical Dosing and Safety Parameters from Phase I Trial

This table summarizes key findings from a phase I clinical trial, which are crucial for validating the PBPK

model's human predictions [3].

Parameter Finding / Value Context

Recommended
Phase II Dose

80 mg/m² (weekly, IV) [3] Maximum Tolerated Dose

(MTD).

Dose-Limiting
Toxicities (DLTs)

Occurred at ≥ 80 mg/m² [2] Most toxic effects were

experienced at this dose level
or higher.

Common Adverse
Events

Nausea, vomiting, fatigue, liver enzyme
changes, ocular disturbances [2]

Generally reversible.

Evidence of Target
Engagement

HSP72 induction in PBMCs (≥ 20 mg/m²);
Client protein (CDK4, LCK) depletion in

tumor samples [3]

Confirms biologically effective
dose (BED) is achieved.

Experimental Protocols and Model Development

PBPK Model Construction and Validation

This methodology is based directly on the work by the developers of the alvespimycin PBPK model [1].
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Data Collection and Literature Search: A comprehensive literature search should be performed

using keywords such as "Alvespimycin", "17-DMAG", "KOS-1022", "NSC707545", and
"pharmacokinetics" to gather all available PK data from preclinical and clinical studies [1].

Software and Modeling Platform: While the specific software used in the source study is not
named, PBPK modeling is commonly performed using platforms like GastroPlus, Simcyp Simulator,

PK-Sim, or MATLAB with add-on tools.
Model Structure Definition: Construct a whole-body PBPK model comprising key tissue

compartments: liver, kidney, heart, lung, brain, spleen, and a "rest of body" compartment [1]. The
model should be permeability-limited and incorporate saturable tissue binding to accurately

capture distribution kinetics [1].
Parameter Incorporation: Populate the model with:

Physiological Parameters: Use species-specific values for organ weights, volumes, and blood
flow rates [1].

Drug-Specific Parameters: Incorporate the clearance values for renal (CL~urine~) and biliary
(CL~bile~) pathways. An additional clearance parameter (CL~Re~) must be included to account

for the portion of the dose not recovered via urine or bile [1].
Model Validation: The model should be initially built and calibrated using rich tissue distribution data

from mice (e.g., after a 75 mg/kg IV dose) [1]. Its predictive performance is then tested by simulating
data from tumor-bearing mice and by extrapolating to rats and humans. Success is determined

by a reasonable match between simulated and observed concentration-time profiles in plasma and
tissues [1].

Clinical Protocol for Pharmacokinetic Sampling

This protocol is derived from a phase I clinical trial design [3].

Drug Administration: 17-DMAG is administered as an intravenous (IV) infusion over one hour [3].

The solution is prepared at a concentration of 0.1-1.0 mg/mL in 0.9% saline or 5% dextrose [3].
Pharmacokinetic Blood Sampling: During the first treatment cycle, collect blood samples (e.g., 5

mL into heparinized tubes) at the following time points relative to the infusion:
Pre-dose (baseline)

During infusion: 30 and 60 minutes after start
Post-infusion: 5, 15, 30, 60, and 90 minutes, then 2, 4, 6, 8, 16, 24, 48, 72, and 96 hours after

the end of the infusion [3].
Sample Analysis: Plasma concentrations of alvespimycin are quantified using a validated high-

performance liquid chromatography-mass spectroscopy (HPLC-MS) method [3].

Key Conclusions and Applications
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The developed PBPK model for alvespimycin successfully characterizes its disposition in mice and shows

utility for extrapolation to rats and humans [1]. This model provides a mechanistic framework for:

Predicting drug exposure in tissues that are difficult to sample.
Interpreting dose-response relationships observed in preclinical and clinical studies.

Optimizing dosing regimens for future clinical trials, especially when considering the recommended
phase II dose of 80 mg/m² (weekly, IV) and its associated pharmacokinetic and safety profile [3] [2].

A key strength of this approach is its ability to integrate diverse data, from high-resolution fecal PK in mice

[4] to human clinical trial results [3], into a single, physiologically-relevant modeling framework.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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